molecular formula C16H24N4O2 B2591093 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide CAS No. 1251595-08-0

2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide

Cat. No.: B2591093
CAS No.: 1251595-08-0
M. Wt: 304.394
InChI Key: VLRLOSQJZAKASI-UHFFFAOYSA-N
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Description

2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in many biological molecules, including nucleotides and vitamins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea to form the pyrimidine ring, followed by the introduction of the amino group and the cyclohexenyl ethyl side chain through subsequent reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions, receptor binding, and cellular processes.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide
  • 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(cyclohex-1-en-1-yl)propyl]acetamide

Uniqueness

The uniqueness of 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide lies in its specific structural features, such as the ethyl group at the 4-position of the pyrimidine ring and the cyclohexenyl ethyl side chain. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-amino-4-ethyl-6-oxopyrimidin-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-2-13-10-15(22)20(16(17)19-13)11-14(21)18-9-8-12-6-4-3-5-7-12/h6,10H,2-5,7-9,11H2,1H3,(H2,17,19)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRLOSQJZAKASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N)CC(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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